molecular formula C17H11F3N4O3 B2395831 3-nitro-4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide CAS No. 321534-59-2

3-nitro-4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide

Cat. No.: B2395831
CAS No.: 321534-59-2
M. Wt: 376.295
InChI Key: LHNFCXSDUUKTSN-UHFFFAOYSA-N
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Description

3-nitro-4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide is a complex organic compound that features a trifluoromethyl group, a nitro group, and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide typically involves multiple steps. One common route includes the nitration of a pyrazole derivative followed by coupling with a trifluoromethyl-substituted aniline. The reaction conditions often require the use of strong acids and bases, as well as specific solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-nitro-4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-nitro-4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide is unique due to the presence of both a trifluoromethyl group and a nitro group, which confer distinct chemical and physical properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-nitro-4-pyrazol-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4O3/c18-17(19,20)12-3-1-4-13(10-12)22-16(25)11-5-6-14(15(9-11)24(26)27)23-8-2-7-21-23/h1-10H,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNFCXSDUUKTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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